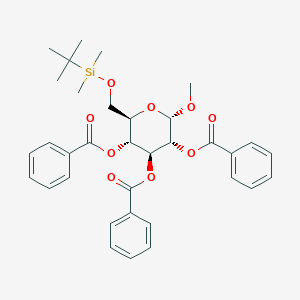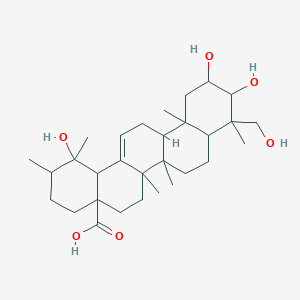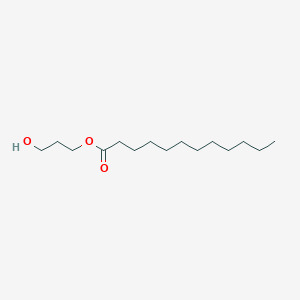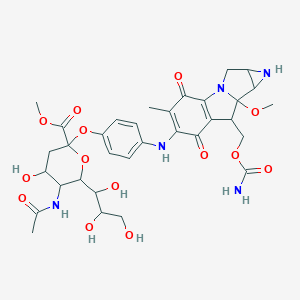
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester, also known as SB3, is a compound that has been synthesized and studied for its potential use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Effets Biochimiques Et Physiologiques
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. In addition to its anti-cancer properties, 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-inflammatory effects, which may have implications for its use in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is that it has been shown to be effective against a range of cancer cell lines, indicating that it may have broad-spectrum anti-cancer activity. However, one limitation is that more research is needed to understand its mechanism of action and to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective anti-cancer therapies. Additionally, research could be done to explore the potential of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester as a therapeutic agent in other diseases, such as inflammation and autoimmune disorders.
Méthodes De Synthèse
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is synthesized from mitosene, a naturally occurring compound that has been shown to have anti-cancer properties. The synthesis of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester involves the reaction of mitosene with sialic acid, which is a naturally occurring sugar molecule. The reaction results in the addition of the sialic acid molecule to the mitosene compound, creating 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester.
Applications De Recherche Scientifique
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been tested against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been found to inhibit cancer cell growth and induce cancer cell death in these studies.
Propriétés
Numéro CAS |
134136-44-0 |
|---|---|
Nom du produit |
7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester |
Formule moléculaire |
C33H41N5O14 |
Poids moléculaire |
731.7 g/mol |
Nom IUPAC |
methyl 5-acetamido-2-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C33H41N5O14/c1-13-22(27(45)21-17(12-50-31(34)47)33(49-4)29-18(37-29)10-38(33)24(21)25(13)43)36-15-5-7-16(8-6-15)51-32(30(46)48-3)9-19(41)23(35-14(2)40)28(52-32)26(44)20(42)11-39/h5-8,17-20,23,26,28-29,36-37,39,41-42,44H,9-12H2,1-4H3,(H2,34,47)(H,35,40) |
Clé InChI |
SYJUIEAAMSRTQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC |
Synonymes |
7-N-(4-O-sialosylphenyl)-9-methoxymitosane methyl ester 7-SPMM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



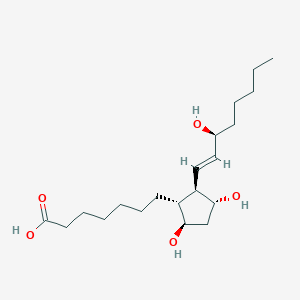
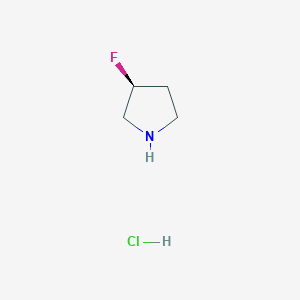
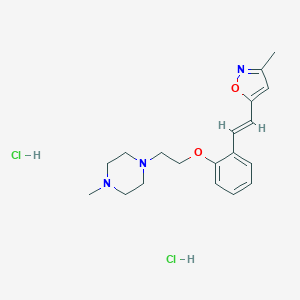
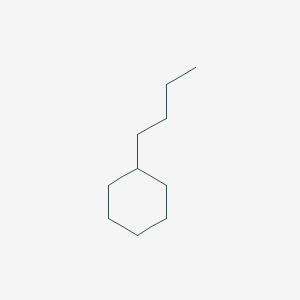
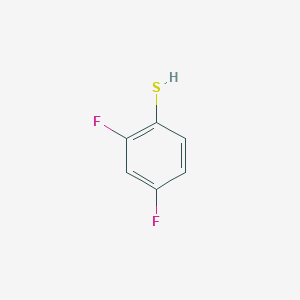
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
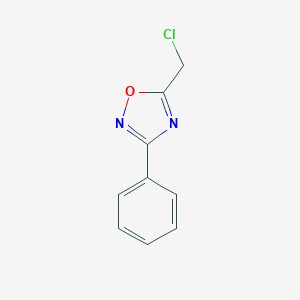
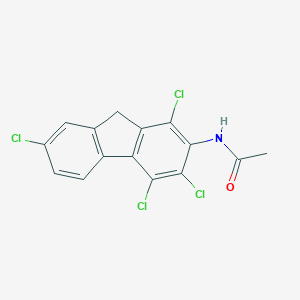
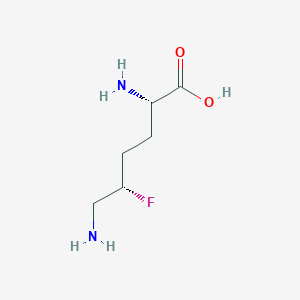
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)
